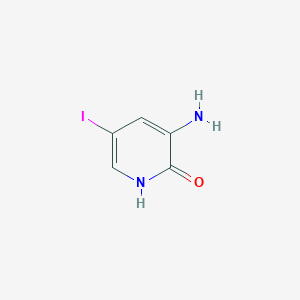

3-Amino-5-iodopyridin-2(1H)-one

Beschreibung

BenchChem offers high-quality 3-Amino-5-iodopyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-iodopyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTVLIJOTAIWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856771 | |

| Record name | 3-Amino-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856161-24-5 | |

| Record name | 3-Amino-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-iodopyridin-2(1H)-one

This guide provides a comprehensive overview of a proposed synthetic route for 3-Amino-5-iodopyridin-2(1H)-one, a molecule of significant interest to researchers in medicinal chemistry and drug development. The structural motifs present in this compound, namely the 3-aminopyridin-2(1H)-one core, are recognized as privileged scaffolds in the design of various therapeutic agents, including kinase inhibitors. This document offers a detailed, step-by-step methodology, grounded in established chemical principles and supported by relevant literature, to enable the successful synthesis of this target compound.

Strategic Approach to Synthesis

A direct, one-pot synthesis of 3-Amino-5-iodopyridin-2(1H)-one is not readily found in the current body of scientific literature. Therefore, a rational, multi-step approach is proposed, commencing with a commercially available and suitably functionalized pyridine precursor. The chosen synthetic strategy is designed for efficiency and regiochemical control, ensuring a high likelihood of success in a laboratory setting.

The proposed three-step synthesis is as follows:

-

Procurement of Starting Material: The synthesis begins with the readily available 3-Amino-2-methoxypyridine .

-

Regioselective Iodination: Introduction of an iodine atom at the 5-position of the pyridine ring via electrophilic aromatic substitution.

-

O-Demethylation: Conversion of the 2-methoxy group to the desired 2-oxo functionality to yield the final product.

This strategic sequencing of reactions leverages the inherent directing effects of the substituents on the pyridine ring to achieve the desired substitution pattern.

Visualizing the Synthetic Pathway

Caption: Proposed three-step synthesis of 3-Amino-5-iodopyridin-2(1H)-one.

Step-by-Step Experimental Protocols

Step 1: Starting Material - 3-Amino-2-methoxypyridine

For the purposes of this guide, 3-Amino-2-methoxypyridine is considered a commercially available starting material. This allows researchers to proceed directly to the key bond-forming reactions. It is available from several chemical suppliers.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 3-Amino-2-methoxypyridine | 20265-38-7 | C₆H₈N₂O | 124.14 g/mol |

Step 2: Synthesis of 3-Amino-5-iodo-2-methoxypyridine

This step involves the regioselective iodination of the starting material. The amino and methoxy groups are both activating and ortho-, para-directing. The para-position (C5) relative to the amino group is sterically accessible and electronically favorable for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Protocol:

-

To a solution of 3-Amino-2-methoxypyridine (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Amino-5-iodo-2-methoxypyridine.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): Chosen for its mild reactivity and ease of handling compared to other iodinating agents like molecular iodine, which may require a catalyst and can lead to side reactions.

-

Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction and facilitates the dissolution of the reactants.

-

Nitrogen Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

Step 3: Synthesis of 3-Amino-5-iodopyridin-2(1H)-one

The final step is the O-demethylation of the 2-methoxy group to yield the pyridin-2(1H)-one. A common and effective method for this transformation is the use of trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[1]

Protocol:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Amino-5-iodo-2-methoxypyridine (1.0 eq.) in anhydrous acetonitrile (15 mL per 1 mmol of substrate).

-

Add sodium iodide (1.5 eq.) and trimethylsilyl chloride (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-Amino-5-iodopyridin-2(1H)-one.

Causality Behind Experimental Choices:

-

In situ generation of TMSI: This avoids handling the moisture-sensitive and corrosive TMSI directly.[1]

-

Anhydrous conditions: Essential for the success of the reaction as TMSI and TMSCl are reactive towards water.

-

Methanol quench: Reacts with any remaining TMSI and TMSCl, facilitating a safe work-up procedure.

Mechanistic Insights

Mechanism of Electrophilic Iodination

The iodination of 3-amino-2-methoxypyridine with NIS proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich pyridine ring acts as a nucleophile, attacking the electrophilic iodine of the NIS. The directing effects of the amino and methoxy groups favor substitution at the 5-position.

Caption: Simplified mechanism of electrophilic iodination.

Mechanism of O-Demethylation

The O-demethylation with TMSI involves the nucleophilic attack of the iodide ion on the methyl group of the protonated (or silylated) ether. This is an SN2 reaction where the iodide acts as the nucleophile.

Caption: Simplified mechanism of O-demethylation with TMSI.

Summary of Key Data

| Step | Starting Material | Reagents | Product | Expected Yield |

| 2 | 3-Amino-2-methoxypyridine | N-Iodosuccinimide | 3-Amino-5-iodo-2-methoxypyridine | 70-85% |

| 3 | 3-Amino-5-iodo-2-methoxypyridine | TMSCl, NaI | 3-Amino-5-iodopyridin-2(1H)-one | 65-80% |

Safety Considerations

-

N-Iodosuccinimide: Is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

-

Trimethylsilyl chloride: Is a corrosive and flammable liquid. It reacts with water to produce hydrochloric acid. Handle in a well-ventilated fume hood.

-

Acetonitrile: Is a flammable and toxic solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic route to 3-Amino-5-iodopyridin-2(1H)-one. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize this valuable compound for further investigation and application in their respective fields. The proposed methodology is adaptable and provides a solid foundation for potential optimization and scale-up studies.

References

-

Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(7), 1269-1275. [Link]

Sources

The Pyridinone Scaffold: A Privileged Core in Modern Drug Discovery

Abstract: The pyridinone ring system, a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group, stands as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor, serve as a versatile bioisostere, and favorably modulate pharmacokinetic profiles—has cemented its role in the development of numerous therapeutic agents.[1][2][3] This technical guide provides an in-depth review of the pyridinone core, exploring its fundamental chemical characteristics, prevalent synthetic strategies, diverse therapeutic applications, and the structure-activity relationships that govern its biological effects. From blockbuster antiviral drugs to targeted cancer therapies and novel antimicrobial agents, this guide will illuminate the enduring and evolving significance of the pyridinone scaffold in the landscape of modern drug discovery.[4][5]

Introduction to the Pyridinone Scaffold

The pyridinone core is a heterocyclic motif of significant interest in pharmaceutical sciences.[6] Its structure, which is essentially a pyridine ring with a keto group, imparts a unique set of electronic and steric properties that are highly advantageous for drug design.[7]

Chemical Structure and Isomers

Pyridinone exists in two primary isomeric forms: 2-pyridinone and 4-pyridinone, distinguished by the position of the carbonyl group relative to the nitrogen atom.[6] These isomers can exist in tautomeric equilibrium with their corresponding hydroxypyridine forms. However, under physiological conditions, the pyridone form is predominantly favored.[4] This structural duality is a key feature, allowing the scaffold to interact with biological targets in multiple ways.

A Privileged Structure in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyridinone core has earned this designation due to several key characteristics:[2]

-

Hydrogen Bonding Capability: The amide-like character of the pyridinone ring allows it to function as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen).[3] This dual capacity enables strong and specific interactions within protein binding sites.

-

Bioisosteric Versatility: Pyridinones are frequently employed as bioisosteres for amides, phenyl groups, pyrimidines, and other heterocyclic systems.[1] This allows medicinal chemists to fine-tune a molecule's properties, such as solubility, metabolic stability, and target affinity, without drastically altering its core binding mode.[2]

-

Modulation of Physicochemical Properties: The incorporation of a pyridinone core can significantly influence a drug candidate's lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

These features have led to the successful development of pyridinone-containing drugs across a wide range of therapeutic areas, including oncology, virology, and infectious diseases.[1][8]

Synthetic Strategies for Pyridinone Cores

The construction of the pyridinone ring is a well-established area of organic synthesis, with numerous methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Broadly, these strategies can be categorized into two main approaches: ring-closing cyclization reactions of acyclic precursors and the modification of pre-existing pyridine or pyranone rings.[4]

Key Synthetic Approaches

-

Cyclic Condensation: This is a common and versatile method involving the condensation of two acyclic components. For example, a one-pot synthesis can be achieved from dimethyl 3-oxopentanedioate and a primary amine using a catalyst like L-proline.[4] Another classic approach involves the condensation of enaminones with ketenes.[4]

-

From Pyridine Rings: Pyridinone can be synthesized from pyridine itself through oxidation to a pyridine-N-oxide, followed by rearrangement reactions.[4]

-

From Pyranone Rings: Pyranone rings can be converted to pyridinones through a reaction with an ammonia source, effectively replacing the ring oxygen with a nitrogen atom.[4]

The diversity of synthetic routes provides chemists with the flexibility to generate large libraries of substituted pyridinone derivatives for screening and optimization.[4]

Example Protocol: General Synthesis of a 4-Hydroxy-2-pyridinone

This protocol describes a general, single-step condensation method for synthesizing a 4-hydroxy-2-pyridinone derivative, a common intermediate in drug discovery.

Materials:

-

Ethyl 3-aminocrotonate

-

Activated malonate derivative (e.g., diethyl malonate)

-

Ethanol (solvent)

-

Reflux apparatus

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 3-aminocrotonate (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add the activated malonate derivative (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the desired 4-hydroxy-2-pyridinone.[4]

Therapeutic Applications and Mechanisms of Action

The versatility of the pyridinone scaffold is evident in the broad spectrum of biological activities its derivatives possess.[3] Pyridinone-containing compounds have been successfully developed as antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[4]

Antiviral Agents: The HIV Integrase Inhibitors

Perhaps the most prominent success story for the pyridinone core is its central role in a class of antiretroviral drugs known as HIV Integrase Strand Transfer Inhibitors (INSTIs).[9][10]

-

Mechanism of Action: HIV integrase is a viral enzyme essential for inserting the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[11] Pyridinone-based INSTIs, such as Dolutegravir , contain a metal-chelating pharmacophore.[12] The coplanar oxygen atoms of the pyridinone core chelate two essential magnesium ions (Mg²⁺) in the enzyme's active site.[12] This action effectively blocks the strand transfer step, preventing the integration of viral DNA and halting viral replication.[13]

Anticancer Agents

Pyridinone derivatives have shown significant promise as anticancer agents by targeting various pathways involved in tumorigenesis.[4] Many function as kinase inhibitors, targeting enzymes that regulate cell growth, proliferation, and survival.[14]

-

Targets: Pyridinone-based molecules have been developed to inhibit protein tyrosine kinases, Met kinase, and mitogen-activated protein kinase (MAPK), among others.[4] FDA-approved kinase inhibitors containing the 2-pyridinone core include Palbociclib and Ripretinib.[1]

-

Mechanism: By acting as a bioisostere for amide bonds, the pyridinone core can form critical hydrogen bonds with the "hinge region" of the kinase active site, providing a strong anchor point for the inhibitor and leading to potent and selective inhibition.[6]

Antimicrobial Agents

The pyridinone scaffold is also found in several antimicrobial drugs.

-

Ciclopirox: This broad-spectrum antifungal agent is a classic example.[8] Its mechanism of action is distinct from many other antifungals. Ciclopirox acts by chelating polyvalent metal cations, particularly iron (Fe³⁺).[15][16] This sequestration of iron inhibits essential metal-dependent enzymes within the fungal cell, such as those involved in degrading peroxides, ultimately disrupting cellular processes and leading to cell death.[15][17]

-

Antibacterial Potential: Various pyridinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria by targeting essential microbial enzymes or disrupting cell membrane integrity.[7]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective pyridinone-based drugs relies heavily on understanding their structure-activity relationships (SAR). Medicinal chemists systematically modify the substituents at various positions on the pyridinone ring to optimize biological activity and pharmacokinetic properties.

Key Structural Modifications and Their Impact

The five derivatizable positions on the pyridinone ring offer ample opportunity for chemical modification.[6] SAR studies have revealed key insights:

-

N1-Substitution: The substituent on the nitrogen atom can significantly impact cell permeability, metabolic stability, and target engagement. In many kinase inhibitors, this position is used to introduce groups that occupy specific hydrophobic pockets in the enzyme.

-

C3 and C5 Positions: These positions are often modified to enhance potency and selectivity. For instance, in HIV reverse transcriptase inhibitors, even minor modifications at these positions can lead to considerable changes in activity against wild-type and mutant strains.[4]

-

C4 and C6 Positions: Substitutions here can influence solubility and interactions with the solvent-exposed regions of a binding site. Halogenation or the addition of small alkyl groups are common strategies.

The systematic exploration of these positions allows for the fine-tuning of a lead compound into a clinical candidate.[18]

Tabular Summary of Pyridinone-Based Drugs

The following table summarizes key FDA-approved drugs and clinical candidates that feature the pyridinone core, highlighting their therapeutic application and mechanism of action.

| Drug Name | Core Isomer | Therapeutic Area | Primary Mechanism of Action / Target |

| Dolutegravir [19] | 4-Pyridinone | Antiviral (HIV) | HIV-1 Integrase Strand Transfer Inhibitor.[11] |

| Ciclopirox [20] | 2-Pyridinone | Antifungal | Chelates polyvalent metal cations (e.g., Fe³⁺), inhibiting metal-dependent enzymes.[15] |

| Palbociclib [1] | 2-Pyridinone | Oncology | Inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). |

| Milrinone [4] | 2-Pyridinone | Cardiology | Phosphodiesterase 3 (PDE3) inhibitor, leading to vasodilation and inotropy. |

| Pirfenidone [4] | 2-Pyridinone | Antifibrotic | Multiple pathways; inhibits TGF-beta and TNF-alpha synthesis. |

| Suzetrigine (VX-548) | 2-Pyridinone | Analgesic | Selective inhibitor of the NaV1.8 sodium channel (in clinical trials).[21] |

Challenges and Future Perspectives

Despite the remarkable success of the pyridinone scaffold, challenges remain. The emergence of drug resistance, particularly in virology and oncology, necessitates the continuous development of next-generation inhibitors that can overcome these mutations. For instance, while dolutegravir has a high barrier to resistance, mutations in HIV integrase can still reduce its susceptibility.[22]

Future research will likely focus on:

-

Novel Scaffolds: Creating novel, more complex pyridinone-based polycyclic systems to explore new chemical space and target interactions.

-

Targeted Drug Delivery: Conjugating pyridinone drugs to targeting moieties to increase their efficacy and reduce off-target side effects.

-

New Therapeutic Areas: Exploring the potential of pyridinone derivatives in treating neurodegenerative diseases, inflammatory disorders, and other conditions.[5]

Conclusion

The pyridinone core is a testament to the power of a privileged scaffold in drug discovery. Its inherent chemical properties have enabled the development of life-saving medicines across a multitude of diseases. The ability to function as a versatile bioisostere, engage in crucial hydrogen bonding interactions, and fine-tune pharmacokinetic profiles ensures that the pyridinone ring will remain a cornerstone of medicinal chemistry for the foreseeable future. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the next generation of pyridinone-based therapeutics holds immense promise for addressing unmet medical needs.

References

-

Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Long, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863583. [Link]

-

Al-Warhi, T., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of the Iranian Chemical Society, 20(9), 2419-2440. [Link]

-

Neamati, N., et al. (2014). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current pharmaceutical design, 20(31), 5085–5106. [Link]

-

Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5643–5662. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]

-

Long, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863583. [Link]

-

Long, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863583. [Link]

-

Rucins, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. [Link]

-

A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Suwała, A., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(5), 621. [Link]

-

Ciclopirox. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Ribera, E., & Podzamczer, D. (2015). Mecanismos de acción, farmacología e interacciones de dolutegravir [Mechanisms of action, pharmacology and interactions of dolutegravir]. Enfermedades Infecciosas y Microbiología Clínica, 33 Suppl 1, 2–8. [Link]

-

Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Gupta, A. K., & Mays, R. R. (2018). Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal. Journal of cutaneous medicine and surgery, 22(6), 613–618. [Link]

-

Structural and functional analysis of Dolutegravir. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). ScienceDirect. Retrieved January 26, 2026, from [Link]

-

Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]

-

Ciclopirox Therapeutic Cheat Sheet. (2024). Next Steps in Dermatology. Retrieved January 26, 2026, from [Link]

-

Dolutegravir. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Smith, S. J., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(12), 3339–3348. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

Ciclopirox olamine | Properties, Mechanism of action & Uses. (n.d.). Macsen Labs. Retrieved January 26, 2026, from [Link]

-

Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. (2023). Zelinsky Institute of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (2024). MDPI. Retrieved January 26, 2026, from [Link]

-

Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. (1996). PubMed. Retrieved January 26, 2026, from [Link]

-

Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors. (2015). PubMed. Retrieved January 26, 2026, from [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2021). MDPI. Retrieved January 26, 2026, from [Link]

-

Dopamine beta-hydroxylase. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

What is the mechanism of Dolutegravir Sodium? (2024). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

-

Dolutegravir Sodium | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 11. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Dolutegravir Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nextstepsinderm.com [nextstepsinderm.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Dolutegravir - Wikipedia [en.wikipedia.org]

- 20. Ciclopirox - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination using 3-Amino-5-iodopyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a vast number of bioactive molecules are nitrogen-containing heterocycles.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of aryl amines.[2][3] This reaction offers a significant advantage over traditional methods due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][2]

This application note provides a detailed guide for the successful execution of the Buchwald-Hartwig amination using 3-amino-5-iodopyridin-2(1H)-one, a valuable building block in medicinal chemistry. The pyridinone scaffold is a privileged structure in numerous therapeutic agents, and the ability to functionalize it through C-N bond formation opens up a vast chemical space for the development of novel drug candidates. While aryl iodides can sometimes present challenges in Buchwald-Hartwig reactions due to the potential inhibitory effects of the iodide salt formed, careful selection of reaction conditions can mitigate these issues.[4]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] The generally accepted mechanism is as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 3-amino-5-iodopyridin-2(1H)-one) to form a Pd(II) intermediate.[5][6]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure:

-

Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 3-amino-5-iodopyridin-2(1H)-one (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), the base (1.5-2.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Key Reaction Parameters and Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

| Parameter | Recommended Options | Rationale and Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. [6][7]The choice may depend on the specific ligand and substrate. |

| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and preventing catalyst decomposition. [8]For aryl iodides, bidentate ligands like BINAP can be effective in preventing the formation of inhibitory palladium iodide dimers. [2] |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base is critical and can influence the reaction rate and selectivity. [9]Stronger bases like NaOtBu are often used, but milder bases like Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive substrates. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred. [7]Toluene can be advantageous for reactions with aryl iodides as it does not solubilize the sodium iodide byproduct, which can have an inhibitory effect. [4] |

| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the solvent used. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Poorly degassed solvent- Inappropriate choice of ligand or base | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Screen different ligands and bases. [10] |

| Formation of Side Products | - Dehalogenation of the starting material- Homocoupling of the amine or aryl halide | - Lower the reaction temperature.- Use a less sterically hindered ligand.- Adjust the stoichiometry of the reactants. |

| Inhibition of the Reaction | - Formation of palladium iodide dimers | - Use a bidentate ligand like BINAP.<[2]br>- Consider using an aryl bromide or chloride instead of an iodide if possible. |

| Difficulty in Purification | - Presence of residual catalyst or ligand | - Employ a scavenger resin to remove palladium.- Optimize the chromatographic separation conditions. |

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-arylated compounds. By carefully selecting the reaction parameters and understanding the underlying mechanism, researchers can successfully apply this methodology to complex and functionally rich molecules like 3-amino-5-iodopyridin-2(1H)-one. This application note serves as a comprehensive guide to facilitate the efficient and reproducible synthesis of novel pyridinone derivatives for drug discovery and development.

References

-

Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 26, 2026, from [Link]

-

Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. (n.d.). Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 26, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 26, 2026, from [Link]

-

Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction - Sci-Hub. (n.d.). Retrieved January 26, 2026, from [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (n.d.). Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved January 26, 2026, from [Link]

-

Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). Retrieved January 26, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 26, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved January 26, 2026, from [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. name-reaction.com [name-reaction.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

Application Notes and Protocols for the Library Synthesis of Pyridinone Derivatives from 3-Amino-5-iodopyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridinone Scaffold in Medicinal Chemistry

The 2-pyridinone core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid heterocyclic structure, allows for specific and high-affinity interactions with various biological targets.[1][2][3] Pyridinone-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The amenability of the pyridinone ring to functionalization at multiple positions makes it an ideal template for the construction of diverse chemical libraries for drug discovery campaigns.[1][4]

This application note provides a comprehensive guide for the parallel synthesis of a library of pyridinone derivatives starting from the versatile building block, 3-Amino-5-iodopyridin-2(1H)-one. We will detail the synthesis of this key intermediate and its subsequent diversification through robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, we will provide protocols for the high-throughput purification and characterization of the resulting compound library.

The Strategic Advantage of 3-Amino-5-iodopyridin-2(1H)-one

The choice of 3-Amino-5-iodopyridin-2(1H)-one as the starting material is strategic for several reasons:

-

Orthogonal Reactivity: The presence of an amino group and an iodo group at positions 3 and 5, respectively, allows for selective and sequential functionalization. The iodo group is highly reactive in palladium-catalyzed cross-coupling reactions, while the amino group can be a handle for further derivatization or can participate in other transformations.

-

Versatility in Cross-Coupling: The carbon-iodine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents at the C5 position, including aryl, heteroaryl, alkynyl, and amino moieties.

-

"Vectorial" Diversity: Functionalization at the C5 position allows for the exploration of a specific chemical space vector, which can be crucial for probing the binding pockets of target proteins.

Synthesis of the Core Scaffold: 3-Amino-5-iodopyridin-2(1H)-one

The synthesis of the 3-Amino-5-iodopyridin-2(1H)-one scaffold can be achieved in a two-step sequence starting from commercially available 2-aminopyridine.

Figure 1: Synthetic overview for the preparation of the core scaffold.

Protocol 1: Synthesis of 2-Amino-5-iodopyridine

This procedure is adapted from a patented method for the iodination of 2-aminopyridine.[5]

Materials:

-

2-Aminopyridine

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Water (H₂O)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq.) in water.

-

With vigorous stirring, add iodine (1.0-1.2 eq.) portion-wise over 3-5 batches.

-

After the addition of iodine is complete, maintain the reaction mixture at a controlled temperature for 1-3 hours.

-

Slowly add hydrogen peroxide (0.3-1.2 eq.) dropwise to the reaction mixture.

-

Continue to stir the reaction for an additional 1-4 hours at the same temperature.

-

Upon completion of the reaction (monitored by TLC or LC-MS), heat the mixture to reflux for 20-30 minutes.

-

Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

-

Wash the filter cake with ice-cold water and dry the solid under vacuum to afford 2-amino-5-iodopyridine.

Protocol 2: Synthesis of 3-Amino-5-iodopyridin-2(1H)-one

The conversion of a 2-aminopyridine to a 2-pyridone can be a challenging transformation. A plausible method involves the formation of a pyridine N-oxide followed by rearrangement.

Materials:

-

2-Amino-5-iodopyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Acetic anhydride

Procedure:

-

N-Oxide Formation: Dissolve 2-amino-5-iodopyridine (1.0 eq.) in an anhydrous solvent. Cool the solution in an ice bath and slowly add m-CPBA (1.1-1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Rearrangement: To the crude N-oxide solution, carefully add acetic anhydride (excess) and heat the mixture under reflux. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-Amino-5-iodopyridin-2(1H)-one.

Library Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

The 3-Amino-5-iodopyridin-2(1H)-one scaffold is now ready for diversification. The following protocols outline general conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions in a parallel synthesis format. These reactions are ideally performed in a 96-well plate format for high-throughput synthesis.

Figure 2: Library diversification strategy from the core scaffold.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6]

Materials:

-

3-Amino-5-iodopyridin-2(1H)-one

-

A library of aryl/heteroaryl boronic acids or esters

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

General Procedure (per well of a 96-well plate):

-

To a well containing 3-Amino-5-iodopyridin-2(1H)-one (1.0 eq.), add the corresponding aryl/heteroaryl boronic acid (1.2-1.5 eq.).

-

Add the base (2.0-3.0 eq.).

-

In a separate vial, prepare a stock solution of the palladium catalyst in the chosen solvent.

-

Dispense the catalyst solution into each well.

-

Seal the 96-well plate and heat to the desired temperature (typically 80-120 °C) with stirring for 2-24 hours.

-

Monitor the reaction progress by LC-MS analysis of a representative well.

-

Upon completion, the library is ready for work-up and purification.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%), PdCl₂(dppf) (2-5 mol%) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1) |

| Temperature | 80-120 °C |

| Reaction Time | 2-24 hours |

Table 1: Representative Suzuki-Miyaura Reaction Conditions.

Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Materials:

-

3-Amino-5-iodopyridin-2(1H)-one

-

A library of terminal alkynes

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

-

Copper(I) co-catalyst (e.g., CuI)

-

Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF)

General Procedure (per well of a 96-well plate):

-

To a well containing 3-Amino-5-iodopyridin-2(1H)-one (1.0 eq.), add the corresponding terminal alkyne (1.2-1.5 eq.).

-

Add the palladium catalyst and CuI.

-

Add the solvent and the amine base.

-

Seal the 96-well plate and stir at room temperature to 80 °C for 1-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, proceed to work-up and purification.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |

| Copper Co-catalyst | CuI (5-10 mol%) |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 1-12 hours |

Table 2: Representative Sonogashira Coupling Reaction Conditions.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[9]

Materials:

-

3-Amino-5-iodopyridin-2(1H)-one

-

A library of primary or secondary amines

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

General Procedure (per well of a 96-well plate):

-

To a well containing 3-Amino-5-iodopyridin-2(1H)-one (1.0 eq.), add the palladium catalyst and the ligand.

-

Add the corresponding amine (1.2-2.0 eq.) and the base (1.5-3.0 eq.).

-

Add the anhydrous, degassed solvent.

-

Seal the 96-well plate and heat to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, proceed to work-up and purification.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%) |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours |

Table 3: Representative Buchwald-Hartwig Amination Reaction Conditions.

High-Throughput Purification and Characterization

The purification of combinatorial libraries is a critical step to ensure the quality of the compounds for biological screening.[10] Preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (Prep-HPLC-MS) is the method of choice for high-throughput purification.[11]

Protocol 6: Parallel Purification by Preparative HPLC-MS

Instrumentation:

-

A preparative HPLC system equipped with a mass spectrometer and a fraction collector.

General Procedure:

-

Sample Preparation: After the parallel synthesis is complete, the reaction mixtures can be filtered through a 96-well filter plate to remove solid residues. The filtrates are then diluted with a suitable solvent (e.g., DMSO) to a concentration appropriate for injection.

-

Method Development: Develop a generic gradient elution method that is suitable for a wide range of compounds with varying polarities. A common approach is to use a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase system containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Automated Purification: The samples are injected sequentially onto the preparative HPLC column. The mass spectrometer is used to trigger fraction collection based on the mass-to-charge ratio (m/z) of the target compounds.

-

Post-Purification Processing: The collected fractions are typically evaporated to dryness in a high-throughput evaporator and then reconstituted in a suitable solvent (e.g., DMSO) for storage and biological testing.

Characterization of the Library

The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

LC-MS: Each purified compound should be analyzed by analytical LC-MS to confirm its molecular weight and assess its purity.

-

NMR Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized pyridinone derivatives.

Representative Characterization Data:

The following are expected ¹H and ¹³C NMR chemical shift ranges for 5-substituted-3-aminopyridin-2(1H)-one derivatives:

-

¹H NMR (in DMSO-d₆):

-

Pyridinone NH: δ 10.5-12.0 ppm (broad singlet)

-

Pyridinone ring protons: δ 6.0-8.0 ppm

-

Amino group protons: δ 4.5-6.0 ppm (broad singlet)

-

Substituent protons: Chemical shifts will vary depending on the nature of the substituent.

-

-

¹³C NMR (in DMSO-d₆):

-

Pyridinone carbonyl carbon: δ 160-170 ppm

-

Pyridinone ring carbons: δ 90-150 ppm

-

Substituent carbons: Chemical shifts will vary depending on the nature of the substituent.

-

Conclusion

This application note provides a comprehensive and practical guide for the library synthesis of diverse pyridinone derivatives from the versatile building block 3-Amino-5-iodopyridin-2(1H)-one. The detailed protocols for the synthesis of the core scaffold, its diversification via robust palladium-catalyzed cross-coupling reactions, and the subsequent high-throughput purification and characterization will enable researchers in medicinal chemistry and drug discovery to efficiently generate high-quality compound libraries for their screening campaigns. The strategic use of this scaffold and the described synthetic methodologies will facilitate the exploration of new chemical space and the discovery of novel bioactive molecules.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. PubMed Central. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PubMed. PubMed. [Link]

-

High-Throughput Purification of Single Compounds and Libraries - ACS Publications. ACS Publications. [Link]

-

Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines - PubMed. PubMed. [Link]

-

Synthesis of a 2(1H)-Pyridone Library via Rhodium-Catalyzed Formation of Isomunchones. ACS Combinatorial Science. [Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents.

-

Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). IRJMS. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar. Semantic Scholar. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. International Journal of Scientific Study. [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. ResearchGate. [Link]

-

Purification of combinatorial libraries - PubMed. PubMed. [Link]

-

Parallel Synthesis and Library Design. Royal Society of Chemistry. [Link]

-

A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. ResearchGate. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. National Institutes of Health. [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen. [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. MDPI. [Link]

Sources

- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Managing Impurities in the Synthesis of 3-Amino-5-iodopyridin-2(1H)-one Derivatives

Welcome to the Technical Support Center for the synthesis of 3-Amino-5-iodopyridin-2(1H)-one and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Achieving high purity is not merely a procedural step but a critical determinant of downstream success in drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during synthesis, offering in-depth, field-proven insights and actionable troubleshooting protocols.

Understanding the Landscape of Impurities

The synthetic route to 3-Amino-5-iodopyridin-2(1H)-one derivatives, typically involving the iodination of a 3-aminopyridin-2(1H)-one precursor, is prone to the formation of several classes of impurities. A proactive understanding of their origin is the first step toward effective control.

Common Impurity Classes:

-

Process-Related Impurities: These arise directly from the synthetic transformation.

-

Over-Iodinated Species: Formation of di-iodo or other poly-iodinated derivatives. This is often a result of harsh reaction conditions or poor control over stoichiometry.[3]

-

Regioisomeric Impurities: Iodination occurring at positions other than C5. The directing effects of the amino and oxo groups strongly favor C5 iodination, but side reactions can occur.

-

Unreacted Starting Material: Incomplete conversion leads to the carry-over of the 3-aminopyridin-2(1H)-one starting material.

-

-

Reagent-Related Impurities: Impurities present in the starting materials or reagents.

-

For instance, impurities in the initial 2-aminopyridine can carry through the entire synthesis.[3]

-

-

Degradation Products: The target molecule may degrade under certain conditions (e.g., light, heat, or incompatible pH), forming new impurities.

Table 1: Common Impurities and Their Origins

| Impurity Type | Potential Structure/Description | Common Origin | Typical Analytical Signature (HPLC) |

| Starting Material | 3-Aminopyridin-2(1H)-one | Incomplete reaction | A peak with a shorter retention time than the product. |

| Over-Iodination | 3-Amino-3,5-diiodopyridin-2(1H)-one | Excess iodinating agent, prolonged reaction time | A peak with a longer retention time due to increased molecular weight and lipophilicity. |

| Regioisomer | e.g., 3-Amino-6-iodopyridin-2(1H)-one | High reaction temperatures, non-selective iodinating agents | A peak eluting closely to the main product peak, often requiring optimized HPLC methods for separation.[] |

| De-iodination | 3-Aminopyridin-2(1H)-one (formed post-synthesis) | Harsh work-up conditions (e.g., strong base), light exposure | Identical retention time to the starting material. |

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during synthesis and purification.

Issue 1: My final product shows a significant amount of starting material (>5%) by HPLC.

Q: I've followed the reaction time specified in the literature, but my conversion is poor. What's the likely cause and solution?

A: Poor conversion is a frequent challenge. The root cause often lies in the activity of the iodinating agent or suboptimal reaction conditions.

-

Causality: Iodinating agents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) can degrade upon storage, losing their activity. Similarly, insufficient activation (if required by the specific protocol) or temperatures that are too low can slow the reaction kinetics to a crawl.

-

Troubleshooting Steps:

-

Verify Reagent Quality: Use a fresh, verified batch of the iodinating agent. If using NIS, ensure it has been stored in a dark, dry environment.

-

Optimize Stoichiometry: While avoiding large excesses, a slight excess (e.g., 1.1-1.2 equivalents) of the iodinating agent can help drive the reaction to completion. Monitor the reaction closely by thin-layer chromatography (TLC) or HPLC to avoid over-iodination.[3]

-

Adjust Temperature: Gradually increase the reaction temperature in 5-10°C increments. Be aware that higher temperatures may also increase the formation of regioisomeric byproducts.

-

Consider Solvent Effects: The polarity and nature of the solvent can significantly impact reaction rates. Solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetic acid are commonly used. If your reaction is sluggish, a solvent screen may be necessary.

-

Issue 2: My HPLC shows an unknown peak with a slightly longer retention time than my product.

Q: I suspect I'm forming a di-iodinated species. How can I confirm this and prevent it?

A: A later-eluting peak is characteristic of a higher molecular weight, more lipophilic compound, making over-iodination a prime suspect.

-

Causality: This impurity arises when the electrophilic iodination occurs a second time on the electron-rich pyridinone ring.[3] This is favored by using a large excess of the iodinating agent or allowing the reaction to proceed long after the starting material has been consumed.

-

Troubleshooting Workflow:

-

Confirmation: The most direct method is Liquid Chromatography-Mass Spectrometry (LC-MS). [5][6]The suspected peak should have a mass corresponding to the addition of a second iodine atom.

-

Prevention:

-

Stoichiometry Control: This is the most critical factor. Use the minimum effective amount of iodinating agent.

-

Controlled Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump to maintain a low, steady concentration in the reaction mixture.

-

Reaction Monitoring: Do not run the reaction for a fixed time. Monitor it diligently and quench it (e.g., with aqueous sodium thiosulfate) as soon as the starting material is consumed.

-

Issue 3: My product is clean by HPLC, but the NMR shows broader peaks and the melting point is low.

Q: Could I have a mixture of regioisomers that are co-eluting on my standard HPLC method?

A: Yes, this is a distinct possibility. Regioisomers can have very similar polarities, making them difficult to resolve with standard chromatographic methods. []

-

Causality: While the C5 position is electronically favored, iodination at other positions (like C3 or C6) can occur, especially under thermal stress. These isomers may not separate under standard HPLC conditions.

-

Troubleshooting Steps:

-

Modify HPLC Method: Develop a shallower gradient or use a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to try and resolve the co-eluting peaks.

-

NMR Analysis: Carefully analyze the aromatic region of the ¹H NMR spectrum. Different regioisomers will have distinct coupling patterns and chemical shifts. 2D NMR techniques like COSY and HMBC can be invaluable for structure elucidation. [7] 3. Purification via Recrystallization: Regioisomers often have different crystal packing efficiencies. A carefully selected recrystallization solvent system can selectively crystallize the desired C5 isomer, leaving the others in the mother liquor.

-

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying 3-Amino-5-iodopyridin-2(1H)-one? A1: Recrystallization is often the most effective and scalable method. [3]A common starting point is a solvent/anti-solvent system like Ethanol/Water or Isopropanol/Heptane. Column chromatography on silica gel is also effective but may be less efficient for large-scale production. [2] Q2: My isolated product has a pink or brownish hue. Is this an impurity? A2: This is common and often due to trace amounts of oxidized species or residual iodine. While it may not show up as a distinct peak in HPLC at low levels, it indicates the product may not be completely pure. A charcoal treatment during recrystallization or a final wash of the isolated solid with a sodium thiosulfate solution can sometimes remove this coloration.

Q3: How can I best monitor the reaction in real-time? A3: Thin-Layer Chromatography (TLC) is a fast and effective tool. Use a mobile phase that gives good separation between your starting material and product (e.g., 10-20% Methanol in Dichloromethane). Staining with an oxidizing agent like potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, taking aliquots for rapid HPLC analysis is the gold standard. [7] Q4: Can I use an acid/base workup to purify my product? A4: While the amino group provides a basic handle, an acid/base workup can be risky. The pyridinone ring system can be sensitive to strong acids or bases, potentially leading to degradation. If attempted, use mild, well-controlled conditions and assess for product degradation.

Key Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a robust starting point for purifying the target compound.

-

Solvent Selection: In a small vial, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile) at room temperature and upon heating. A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material. If the color is intense, this is the point to add a small amount of activated charcoal.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for at least one hour.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: In-Process Reaction Monitoring by HPLC

-

Sampling: At set time points (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (~50 µL) from the reaction mixture.

-

Quenching: Immediately quench the aliquot in a prepared vial containing a diluent (e.g., 1 mL of Acetonitrile/Water) and a quenching agent if necessary (e.g., a drop of sodium thiosulfate solution).

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Analyze using a validated HPLC method. Track the disappearance of the starting material peak and the appearance of the product peak to determine the reaction endpoint.

References

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, Volume 4, Issue 5. [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

- Preparation method of 3-aminopyridine.

-

Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. IntechOpen. [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH). [Link]

-

A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace & Co. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

-

A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]

-

Impurity profiling and synthesis of standards. Enantia. [Link]

-

2,3-diaminopyridine. Organic Syntheses. [Link]

-

Impurity Synthesis And Identification. SpiroChem. [Link]

-

Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase. White Rose Research Online. [Link]

- Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

-

Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

-

Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. ijssst.info [ijssst.info]

- 5. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]

- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]

- 7. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]

Technical Support Center: Regioselectivity in Reactions with 3-Amino-5-iodopyridin-2(1H)-one

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-Amino-5-iodopyridin-2(1H)-one. This guide is designed to provide expert insights and practical solutions to the common, yet complex, challenge of controlling regioselectivity in reactions involving this versatile scaffold. By understanding the electronic and steric nature of this molecule, you can better troubleshoot your experiments and achieve your desired synthetic outcomes.

Understanding the Challenge: The Competing Reactive Sites

3-Amino-5-iodopyridin-2(1H)-one is a multifunctional building block with several potential sites for reaction. The regiochemical outcome of a reaction is a delicate balance of electronics, sterics, and reaction conditions. The primary challenge arises from the competition between:

-

C5-Iodo Group: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

N1-Amide Nitrogen: Nucleophilic and prone to alkylation or arylation.

-

N3-Amino Group: A primary amine that is also nucleophilic and can compete with the N1 site and participate in C-N coupling reactions.

-

O2-Lactam Oxygen: Can participate in O-alkylation/arylation, particularly when the pyridinone tautomerizes to the 2-hydroxypyridine form.

Controlling which of these sites reacts is paramount for the successful synthesis of your target molecule.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

1. Strategic Choice of Ligand and Base: The electronic and steric properties of the phosphine ligand on the palladium catalyst have a profound impact on selectivity. [1][2]

-

Expertise: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. They promote rapid reductive elimination to form the desired C-C bond, which outcompetes the slower C-N bond formation pathway. [3]* Trustworthiness: Avoid smaller, less electron-donating ligands like PPh₃, which can lead to a higher incidence of side reactions. Similarly, use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu, which can deprotonate the nitrogen atoms more readily and promote N-arylation.

2. Protecting Group Strategy: When optimization of ligands and bases is insufficient, protecting the nucleophilic nitrogen centers is the most robust solution. [4][5]

-

Expertise: The tert-Butoxycarbonyl (Boc) group is an excellent choice for protecting the N3-amino group. [6]It significantly reduces its nucleophilicity and can be easily removed under acidic conditions. For the N1-amide, a Semicarbazide (SEM) or p-Methoxybenzyl (PMB) group can be employed. The choice depends on the desired deprotection conditions and orthogonality with other groups in your molecule. [5]* Trustworthiness: Protecting groups temporarily mask the reactive sites, preventing unwanted side reactions and ensuring that the coupling occurs exclusively at the C5-iodo position. [4]

Step 1: Boc Protection of 3-Amino-5-iodopyridin-2(1H)-one

-

Dissolve 3-Amino-5-iodopyridin-2(1H)-one (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as Triethylamine (TEA, 1.5 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LCMS until starting material is consumed.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate.

Step 2: Optimized Suzuki-Miyaura Coupling

-

To a reaction vial, add the N-Boc protected substrate (1.0 eq), the desired arylboronic acid (1.5 eq), and a non-nucleophilic base like K₃PO₄ (3.0 eq).

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a 10:1 mixture of Dioxane and Water.

-

Heat the reaction to 80-100 °C and stir for 2-16 hours, monitoring by LCMS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Guide 2: Sonogashira and Buchwald-Hartwig Reactions

Issue: "I am attempting a Sonogashira (alkyne coupling) or Buchwald-Hartwig (amine coupling) reaction and am seeing competitive N1-alkylation/arylation or catalyst inhibition."

The principles for these reactions are similar to the Suzuki coupling. The nucleophilic nitrogen atoms are the primary source of side reactions and can also coordinate to the metal catalyst, inhibiting its activity. [7][8][9]

The solutions mirror those for the Suzuki coupling: use of appropriate ligands and protecting group strategies. Copper-free Sonogashira conditions are often preferred to minimize side reactions. [10][11][12]For Buchwald-Hartwig amination, the choice of a highly active catalyst system with bulky ligands is crucial to favor the desired C-N coupling at the C5 position over undesired N-arylation at the N1 or N3 sites. [8][13][14]

| Parameter | Recommended Condition for High C5-Selectivity | Rationale |

|---|---|---|

| Reaction Type | Suzuki, Sonogashira, Buchwald-Hartwig | All are susceptible to N-functionalization side reactions. |

| Catalyst System | Palladium(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Standard for these cross-coupling reactions. |

| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos, BrettPhos) | Accelerates the desired C-C/C-N reductive elimination step. [14] |

| Base | Weaker, non-nucleophilic (K₃PO₄, Cs₂CO₃, K₂CO₃) | Minimizes deprotonation of N-H groups, reducing their nucleophilicity. [7] |